molecular formula C8H6N2O B1652764 2H-Pyrido[1,2-a]pyrimidin-2-one CAS No. 16075-67-5

2H-Pyrido[1,2-a]pyrimidin-2-one

Cat. No. B1652764
CAS RN: 16075-67-5
M. Wt: 146.15 g/mol
InChI Key: FNKRSSCRFSZXBE-UHFFFAOYSA-N
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Description

2H-Pyrido[1,2-a]pyrimidin-2-one represents a pharmaceutically interesting class of heterocycles . The structurally related pyrido[1,2-a]pyrimidin-4-ones are associated with a broad range of useful biological properties .


Synthesis Analysis

A new strategy for the concise synthesis of substituted pyrido[1,2-a]pyrimidin-2-ones from readily available starting materials has been reported . The synthetic route involved the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which were then cyclised under thermal conditions . A domino strategy has also been used for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones . Four sequential reactions: aza-Michael addition, water elimination, intramolecular acyl substitution, and [1,3]-H shift were observed in this domino protocol .


Molecular Structure Analysis

The molecular structure of 2H-Pyrido[1,2-a]pyrimidin-2-one is complex and involves a nitrogen-rich bicyclic scaffold with a ring-junction nitrogen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2H-Pyrido[1,2-a]pyrimidin-2-one include acylation, cyclisation, aza-Michael addition, water elimination, intramolecular acyl substitution, and [1,3]-H shift .

Future Directions

The future directions for 2H-Pyrido[1,2-a]pyrimidin-2-one research could involve further exploration of its physical and biological properties, as well as its potential as a structural template for drug discovery . The development of new synthetic strategies could also be a focus, given the current under-representation of pyrido[1,2-a]pyrimidin-2-ones in small molecule screening libraries .

properties

IUPAC Name

pyrido[1,2-a]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-4-6-10-5-2-1-3-7(10)9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKRSSCRFSZXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329800
Record name 2H-Pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16075-67-5
Record name 2H-Pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-pyrido[1,2-a]pyrimidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the molecular formula and weight of 2H-Pyrido[1,2-a]pyrimidin-2-one?

A1: The molecular formula of 2H-Pyrido[1,2-a]pyrimidin-2-one is C8H8N2O, and its molecular weight is 148.16 g/mol. []

Q2: How can 2H-Pyrido[1,2-a]pyrimidin-2-one be synthesized?

A2: Several synthetic routes have been explored, including:

  • Condensation of 2-aminopyridine with acrylic acid or its equivalents. []
  • Reaction of 2-aminopyridines with ethyl phenylpropiolate. []
  • Condensation of Baylis-Hillman acetates with 2-aminopyridines under solvent-free conditions. [, ]
  • Domino reaction of 2-aminopyridines with Michael acceptors like acrylates and Baylis-Hillman adducts, using hexafluoroisopropanol as a promoter and solvent. []
  • Reaction of 2-aminopyridine and its derivatives with 2,2-dihydropolyfluoroalkanoic acids in the presence of N,N′-dicyclohexylcarbodiimide, followed by intramolecular Michael addition-elimination reactions. []

Q3: What are the key spectroscopic characteristics of 2H-Pyrido[1,2-a]pyrimidin-2-one?

A3: NMR spectroscopy is particularly useful for characterizing these compounds. For 2-oxo derivatives, the proton at position 7 is shielded and appears alongside the olefinic proton at position 3 in the region of δ 6.35-6.70 ppm. This distinguishes them from 4-oxo isomers, which exhibit a deshielded proton at position 6 near δ 9.0 ppm. []

Q4: What is known about the structure-activity relationship (SAR) of 2H-Pyrido[1,2-a]pyrimidin-2-one derivatives?

A4: Research on 2H-Pyrido[1,2-a]pyrimidin-2-ones as potential anticancer agents shows that specific substitutions significantly impact their activity. For example, compounds with specific substitutions at the 3-position exhibited low-micromolar inhibition against a neuroblastoma cell line (SK-n-SH) and inhibited breast cancer cell (MCF-7) proliferation. [] Additionally, variations in substituents influence their inhibitory activity against human dihydrofolate reductase (hDHFR). [] Further studies are needed to fully elucidate the SAR and optimize activity for specific applications.

Q5: Have any pharmacological properties been reported for 2H-Pyrido[1,2-a]pyrimidin-2-one derivatives?

A5: Yes, several derivatives have shown potential pharmacological activities:

  • Antiallergic activity: Some derivatives exhibited antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) model. Notably, a 4-amino derivative demonstrated the highest activity, although it was submaximal compared to the reference compound thiaramide hydrochloride. []
  • Adrenolitic activity: The 2-amino derivatives generally exhibited weak adrenolitic activity in vitro using rat seminal vesicles, significantly lower than the reference compound phenoxybenzamine. []
  • Anticancer activity: Some derivatives have shown promising anticancer activity against various cancer cell lines, with some displaying low-micromolar IC50 values. []

Q6: What computational chemistry methods have been used to study 2H-Pyrido[1,2-a]pyrimidin-2-one derivatives?

A6: Molecular docking studies have been employed to understand the binding mode of these compounds within the methotrexate binding pocket of hDHFR, providing insights into their potential as hDHFR inhibitors. [] Density functional theory (DFT) calculations have also been used to propose and rationalize the reaction mechanism of their formation through domino reactions. []

Q7: Are there any applications of 2H-Pyrido[1,2-a]pyrimidin-2-one beyond pharmaceuticals?

A7: While the primary focus of research appears to be on pharmaceutical applications, one study highlights the use of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one as a betaine-like reagent for the synthesis of esters and amides from carboxylic acids, as well as in glycosylation reactions. [] This suggests potential applications in synthetic organic chemistry.

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